![molecular formula C7H6BrF3N2 B1444640 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1256811-19-4](/img/structure/B1444640.png)
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
“3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is synthesized using several methods and is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 5th position, and an amine group at the 2nd position . The empirical formula is C6H4BrF3N2 and the molecular weight is 241.01 .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a common pharmacophore in many FDA-approved drugs . This group can greatly influence the biological activity of a compound, including its metabolic stability and ability to interact with various biological targets. In drug development, this compound could serve as a building block for creating new molecules with potential therapeutic effects.
properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFYWNKCQRQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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